5-(2-methoxyethoxy)-1H-indole
Overview
Description
The compound “5-(2-methoxyethoxy)-1H-indole” likely contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a 2-methoxyethoxy group, which is a type of ether .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely include an indole ring and a 2-methoxyethoxy group attached at the 5-position of the indole .Chemical Reactions Analysis
Indoles are versatile compounds in organic chemistry and can undergo a variety of reactions. The presence of the 2-methoxyethoxy group could influence the reactivity of the indole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antioxidant and Cytoprotective Activity
Synthesis and Biological Evaluation of Indole Derivatives
A study by Spadoni et al. (2006) on the synthesis of indole derivatives, specifically melatonin analogues like 5-Methoxy-2-(N-acetylaminoethyl)indole, demonstrated significant in vitro antioxidant and cytoprotective potency. These compounds exhibit structure-antioxidant activity relationships important for cytoprotection, suggesting their utility in neuroprotective efficacy investigations related to melatonin-related indoles (Spadoni et al., 2006).
Nucleophilic Reactivities of Indoles
Investigation into Nucleophilic Reactivities
The reactivities of various indoles, including 5-methoxyindole, were studied by Lakhdar et al. (2006). This research provides insights into the nucleophilicity of indole compounds, which is essential for understanding their reactivity and potential applications in synthetic chemistry (Lakhdar et al., 2006).
Catalytic Applications
Indium Trichloride Catalyzed Self-Addition of Indoles
A method for synthesizing indolylindoline derivatives via catalytic self-addition of indoles, including 5-methoxyindole, was developed by Pal et al. (2005). This catalytic approach could be beneficial for constructing complex indole-based frameworks (Pal et al., 2005).
Drug Development
Serotonin Receptor Antagonists
Research by Nirogi et al. (2017) on the development of 5-HT6 receptor antagonists for treating cognitive disorders highlighted the synthesis of a novel indole derivative, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, demonstrating the therapeutic potential of indole derivatives in neurodegenerative diseases (Nirogi et al., 2017).
Antitumor Activity
Indole Derivatives as Antitumor Agents
Zhang et al. (2019) discovered that 5-acetamido-1-(methoxybenzyl) isatin, an indole derivative, inhibited tumor cell proliferation, migration, and angiogenesis. This study underscores the potential of indole derivatives in developing novel anticancer therapies (Zhang et al., 2019).
Mechanism of Action
Target of Action
The primary target of 5-(2-methoxyethoxy)-1H-indole is the male reproductive organ
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the target cells
Biochemical Pathways
It is known that the compound affects the male reproductive organ , suggesting that it may impact pathways related to reproductive health or fertility
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, or the extent and rate at which it reaches its target site of action
Result of Action
It is known that the compound affects the male reproductive organ , suggesting that it may have effects on reproductive health or fertility
Action Environment
It is known that the compound can be used in the production of articles and as an intermediate step in further manufacturing of another substance This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2-methoxyethoxy)-1H-indole are not yet fully understood due to limited research data. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the indole core and methoxyethoxy side chain of the compound .
Cellular Effects
It is possible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-(2-methoxyethoxy)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-6-7-14-10-2-3-11-9(8-10)4-5-12-11/h2-5,8,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLAYGBHGUOPLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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